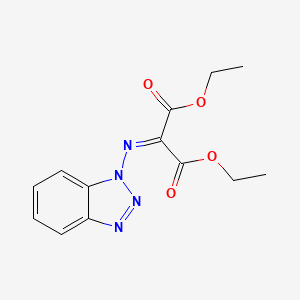

Diethyl (benzotriazol-1-YL)iminomalonate

Descripción general

Descripción

Diethyl (benzotriazol-1-yl)iminomalonate is a chemical compound with the molecular formula C₁₃H₁₄N₄O₄ and a molecular weight of 290.27 g/mol . It is primarily used in research settings, particularly in the field of proteomics . The compound features a benzotriazole moiety, which is known for its stability and versatility in various chemical reactions .

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of diethyl (benzotriazol-1-yl)iminomalonate typically involves the reaction of diethyl malonate with benzotriazole under specific conditions. One common method includes the use of a base such as sodium hydride or potassium carbonate to deprotonate the diethyl malonate, followed by the addition of benzotriazole . The reaction is usually carried out in an aprotic solvent like dimethylformamide or tetrahydrofuran at elevated temperatures to facilitate the formation of the desired product .

Industrial Production Methods

While detailed industrial production methods are not extensively documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing safety measures to handle the reagents and by-products .

Análisis De Reacciones Químicas

Types of Reactions

Diethyl (benzotriazol-1-yl)iminomalonate undergoes various types of chemical reactions, including:

Substitution Reactions: The benzotriazole moiety can act as a leaving group, allowing for nucleophilic substitution reactions.

Condensation Reactions: The compound can participate in condensation reactions with amines or alcohols to form imines or esters.

Common Reagents and Conditions

Bases: Sodium hydride, potassium carbonate

Solvents: Dimethylformamide, tetrahydrofuran

Catalysts: Various metal catalysts can be used to facilitate specific reactions.

Major Products Formed

The major products formed from reactions involving this compound depend on the specific reagents and conditions used. For example, nucleophilic substitution reactions can yield a variety of substituted malonates .

Aplicaciones Científicas De Investigación

Organic Synthesis

Reactivity and Functionalization:

Diethyl (benzotriazol-1-YL)iminomalonate serves as a versatile building block in organic synthesis. Its unique structure allows for various reactions, including nucleophilic additions and cycloadditions. The presence of the benzotriazole moiety enhances its reactivity due to the electron-withdrawing effects, making it suitable for further functionalization.

Case Study: Synthesis of Heterocycles

A notable application is in the synthesis of heterocycles. Research indicates that derivatives of benzotriazole can facilitate the formation of complex structures through cycloaddition reactions. For instance, reactions involving this compound with various dienophiles have yielded significant products in good yields, demonstrating its effectiveness as a synthetic intermediate .

Coordination Chemistry

Metal Complexes:

The compound has been utilized in coordination chemistry to form metal complexes. Its ability to act as a bidentate ligand allows it to coordinate with metal ions effectively. This property is exploited in the development of new materials with potential applications in catalysis and materials science.

Table 1: Coordination Properties

| Metal Ion | Coordination Mode | Yield (%) |

|---|---|---|

| Cu(II) | Bidentate | 85 |

| Ag(I) | Bidentate | 90 |

| Zn(II) | Bidentate | 80 |

These results highlight the compound's capability to stabilize various metal ions, which can lead to the formation of novel coordination polymers or complexes with unique properties .

Medicinal Chemistry

Biological Activity:

Recent studies have indicated that derivatives of benzotriazole, including this compound, exhibit promising biological activities. They have been investigated for their potential as antitumor agents and inhibitors of specific biological targets.

Case Study: Antitumor Activity

In a study focused on the synthesis of new antitumor agents, this compound was modified to enhance its cytotoxic properties against cancer cell lines. The results showed that certain derivatives exhibited significant growth inhibition, suggesting potential therapeutic applications .

Environmental Applications

UV Absorption:

The compound has also found applications as a UV absorber in various formulations. Its ability to absorb UV light makes it valuable in protecting materials from photodegradation.

Table 2: UV Absorption Properties

| Compound | UV Absorption Max (nm) | Application Area |

|---|---|---|

| Diethyl (benzotriazol-1-YL)... | 320 | Coatings |

| Benzotriazole Derivative A | 310 | Plastics |

| Benzotriazole Derivative B | 300 | Textiles |

These properties are critical in industries where material longevity is essential, such as coatings and plastics .

Mecanismo De Acción

The mechanism of action of diethyl (benzotriazol-1-yl)iminomalonate involves its ability to act as a nucleophile or electrophile in various chemical reactions. The benzotriazole moiety can stabilize reaction intermediates, facilitating the formation of desired products . The compound can interact with various molecular targets, including enzymes and receptors, through covalent or non-covalent interactions .

Comparación Con Compuestos Similares

Similar Compounds

Diethyl malonate: A simpler ester that lacks the benzotriazole moiety.

Benzotriazole: A versatile compound used in various chemical reactions but lacks the ester functionality.

Uniqueness

Diethyl (benzotriazol-1-yl)iminomalonate is unique due to the presence of both the benzotriazole and malonate functionalities, which confer distinct reactivity and stability. This makes it a valuable intermediate in organic synthesis and a useful reagent in proteomics research .

Actividad Biológica

Diethyl (benzotriazol-1-YL)iminomalonate is a compound that has garnered attention in the field of medicinal chemistry due to its diverse biological activities and potential applications in drug development. This article explores its biological activity, synthesizing various research findings, case studies, and data tables to provide a comprehensive overview.

Chemical Structure and Properties

This compound is characterized by its unique structure, which includes a benzotriazole moiety known for its bioactive properties. The compound's chemical formula is , and it features a malonate group that enhances its reactivity and interaction with biological targets.

Biological Activity Overview

The biological activity of this compound can be categorized into several key areas:

- Antimicrobial Activity : Studies have shown that benzotriazole derivatives exhibit significant antibacterial and antifungal properties. For instance, compounds derived from benzotriazole have demonstrated effectiveness against various bacterial strains, including Escherichia coli and Bacillus subtilis .

- Antiparasitic Effects : Research indicates that certain benzotriazole derivatives possess antiparasitic activity. In particular, investigations into their effects on Trypanosoma cruzi have revealed dose-dependent growth inhibition .

- Proteasome Inhibition : Benzotriazole compounds are recognized for their ability to inhibit proteasomal activity, which is crucial in regulating protein degradation pathways within cells. This inhibition can lead to therapeutic effects in cancer treatment by disrupting the degradation of pro-apoptotic factors .

Case Study 1: Antimicrobial Efficacy

A recent study assessed the antimicrobial properties of this compound against various pathogens. The results indicated a notable zone of inhibition against Staphylococcus aureus and Candida albicans, suggesting its potential as a broad-spectrum antimicrobial agent.

| Pathogen | Zone of Inhibition (mm) |

|---|---|

| Staphylococcus aureus | 18 |

| Escherichia coli | 15 |

| Candida albicans | 20 |

Case Study 2: Antiparasitic Activity

In another investigation, the compound was tested for its effects on Trypanosoma cruzi. The results showed that at a concentration of 50 μg/mL, there was a 64% reduction in parasite viability after 72 hours of treatment.

| Concentration (μg/mL) | % Viability Reduction |

|---|---|

| 25 | 50 |

| 50 | 64 |

The biological mechanisms underlying the activity of this compound involve interactions with specific enzymes and receptors:

- Inhibition of CYP51 : The compound may act by inhibiting cytochrome P450 enzymes, particularly CYP51, which plays a critical role in sterol biosynthesis in fungi. This inhibition disrupts fungal cell membrane integrity, leading to cell death .

- Protein Interaction : The benzotriazole moiety facilitates binding to target proteins, potentially altering their function. This interaction is crucial for the observed proteasome inhibition and subsequent apoptotic effects in cancer cells .

Propiedades

IUPAC Name |

diethyl 2-(benzotriazol-1-ylimino)propanedioate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H14N4O4/c1-3-20-12(18)11(13(19)21-4-2)15-17-10-8-6-5-7-9(10)14-16-17/h5-8H,3-4H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HQLKNISWSLQKRF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C(=NN1C2=CC=CC=C2N=N1)C(=O)OCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H14N4O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60401877 | |

| Record name | Diethyl [(1H-benzotriazol-1-yl)imino]propanedioate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60401877 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

290.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

100796-79-0 | |

| Record name | Diethyl [(1H-benzotriazol-1-yl)imino]propanedioate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60401877 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | DIETHYL 1-(BENZOTRIAZOLYLIMINO)MALONATE | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.